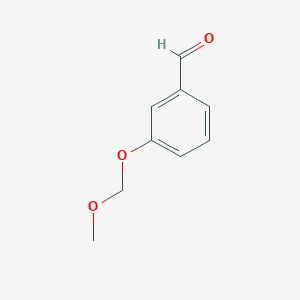

3-(Methoxymethoxy)benzaldehyde

Overview

Description

3-(Methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H10O3 . It is a liquid at room temperature and has a molecular weight of 166.18 .

Synthesis Analysis

This compound has been synthesized in a high yielding, asymmetric synthesis . The synthesis process involves the use of metal catalysts and various classes of supports including metal–organic frameworks, zeolites, carbon materials, and silicas .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an aldehyde group (-CHO) and a methoxymethoxy group (-OCH2OCH3) attached to it .

Chemical Reactions Analysis

This compound has been used as a reagent in the synthesis of novel millepachine derivatives as potent antiproliferative agents . It has also been used in the synthesis of pyranochalcone derivatives as potent anti-inflammatory agents .

Physical and Chemical Properties Analysis

This compound is a colorless to light yellow clear liquid . It has a specific gravity of 1.14 and a refractive index of 1.53 . It is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Green Chemistry in Education

3-(Methoxymethoxy)benzaldehyde has been utilized in undergraduate organic chemistry classes to demonstrate green chemistry principles. Specifically, it was part of a project using ionic liquid as both solvent and catalyst for organic reactions, like the Knoevenagel condensation. This approach provided students with experience in innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Enzyme Catalysis

In enzyme catalysis research, this compound played a role in studies involving benzaldehyde lyase, which catalyzes the formation and cleavage of benzoin derivatives. This research contributed to developing reactor concepts for preparative synthesis, highlighting the importance of this compound in biochemical processes (Kühl et al., 2007).

Molecular Structure and Vibrational Spectral Studies

Comparative analysis of molecular structures and vibrational spectral studies of this compound derivatives has been conducted to understand their properties better. This research helps in the development of materials for manufacturing dyes, perfumes, flavorings, and various acids (Yadav, Sharma, & Kumar, 2018).

Nonlinear Optical Crystal Research

This compound has been studied for its properties as a nonlinear optical crystal. Research on this compound has included characterizing its optical transmission, mechanical hardness, and laser damage, contributing significantly to the field of optical materials science (Venkataramanan, Uchil, & Bhat, 1994).

Safety and Hazards

3-(Methoxymethoxy)benzaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Relevant Papers

Relevant papers on this compound include studies on its synthesis , its use in the synthesis of novel compounds , and its physical and chemical properties .

Mechanism of Action

Target of Action

It is known that similar compounds often interact with various enzymes and proteins within the cell .

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 3-(Methoxymethoxy)benzaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (16618 g/mol) and its form (liquid) suggest that it may be well-absorbed and distributed within the body .

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level, including altering enzyme activity, influencing gene expression, and affecting cell signaling pathways .

Biochemical Analysis

Biochemical Properties

3-(Methoxymethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism . This compound interacts with various biomolecules, including enzymes involved in oxidative stress-response pathways, such as superoxide dismutases and glutathione reductase . These interactions often result in the disruption of cellular antioxidation systems, making this compound a potent chemosensitizing agent .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound has been shown to inhibit growth by targeting cellular antioxidation components .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a redox-active compound. It exerts its effects by binding to and inhibiting enzymes involved in antioxidation pathways, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components . Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained oxidative stress and potential cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by enhancing the efficacy of conventional drugs through chemosensitization . At higher doses, this compound can cause toxic or adverse effects, including increased oxidative stress and cellular damage . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play crucial roles in maintaining cellular redox balance . The compound’s impact on metabolic flux and metabolite levels can lead to alterations in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and efficacy in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFJNSQISURLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483534 | |

| Record name | 3-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-05-2 | |

| Record name | 3-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.